

Preclinical Efficacy of Tofersen in SOD1-ALS Animal Models: A Technical Guide

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Compound of Interest

Compound Name: Tofersen

Cat. No.: B15588239

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of **Tofersen** in animal models of amyotrophic lateral sclerosis (ALS) with superoxide dismutase 1 (SOD1) mutations. The document details the drug's mechanism of action, summarizes key quantitative outcomes from animal studies, and outlines the experimental protocols employed.

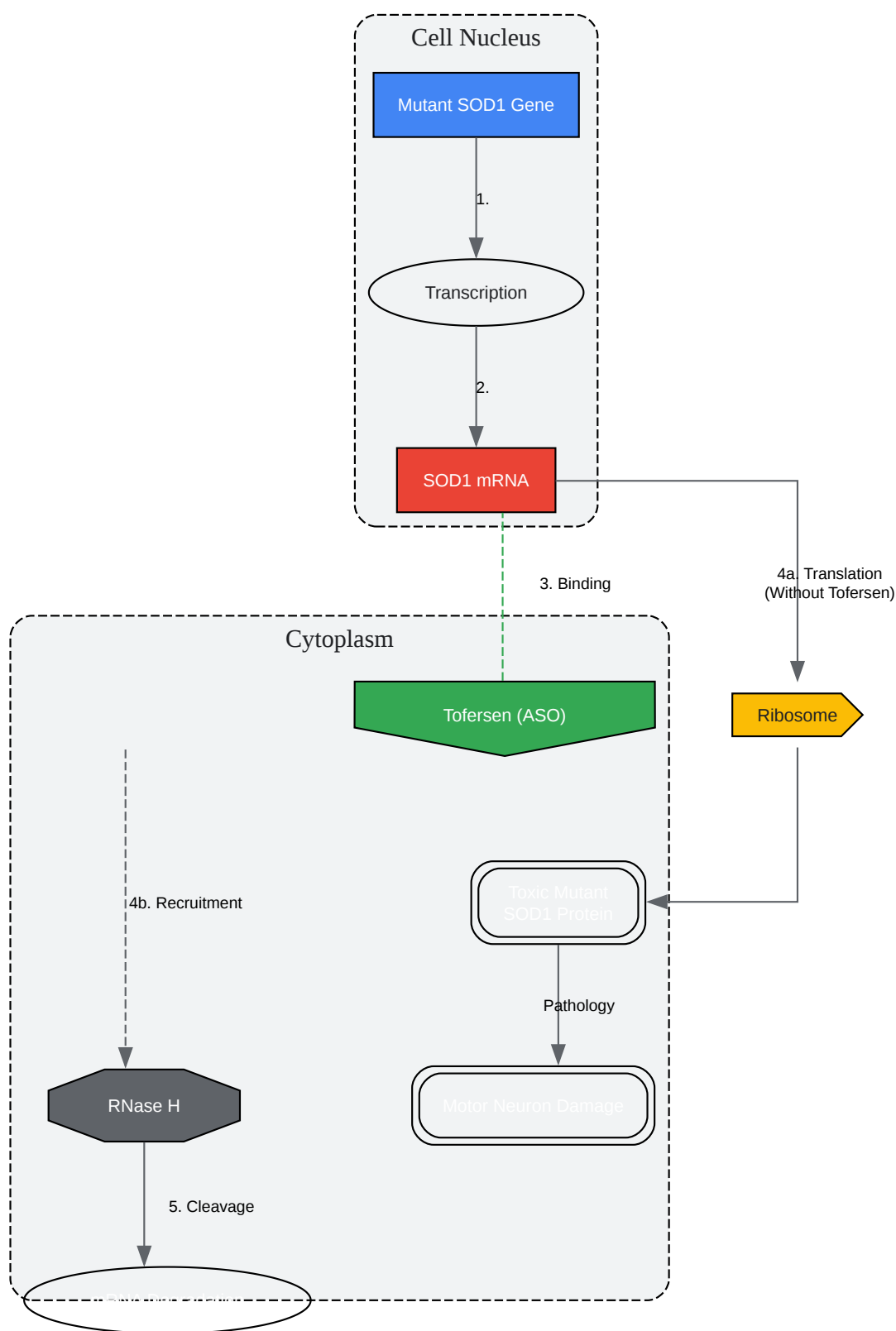
Introduction: Targeting the Genetic Roots of ALS

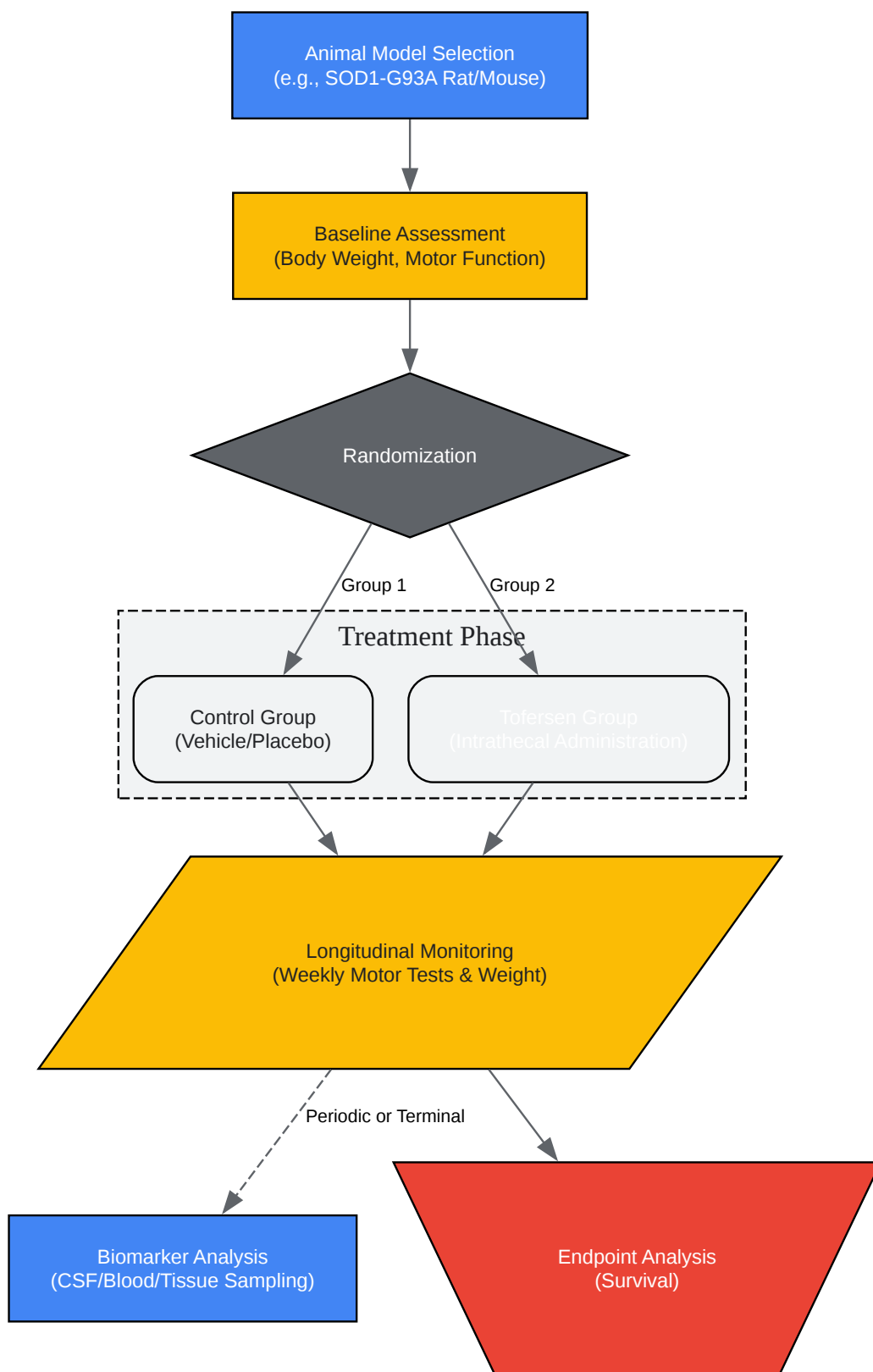
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, fatality.^[1] A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by mutations in the SOD1 gene.^[2] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to protein misfolding, aggregation, and subsequent motor neuron degeneration.^[3]

Tofersen (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target the root cause of SOD1-ALS.^[4] By binding to SOD1 messenger RNA (mRNA), **Tofersen** promotes its degradation, thereby reducing the production of the toxic SOD1 protein.^{[5][6]} Preclinical studies in robust animal models have been instrumental in establishing the therapeutic rationale for this approach, demonstrating significant effects on disease biomarkers, motor function, and survival.^{[7][8]}

Mechanism of Action

Tofersen is engineered to bind to the SOD1 mRNA through Watson-Crick base pairing. This binding event creates an RNA-DNA hybrid duplex, which is a substrate for the endogenous cellular enzyme RNase H. RNase H recognizes and cleaves the RNA strand of this duplex, leading to the degradation of the SOD1 mRNA.^{[5][9]} This process prevents the mRNA from being translated into the SOD1 protein by the ribosome, effectively reducing the synthesis of both mutant and wild-type SOD1 protein.^[10] The reduction in the toxic mutant protein is hypothesized to mitigate downstream pathological effects, including neuronal damage and disease progression.





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